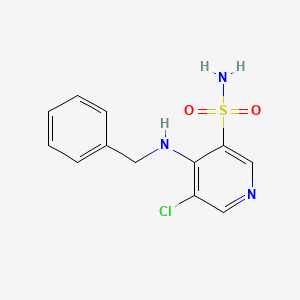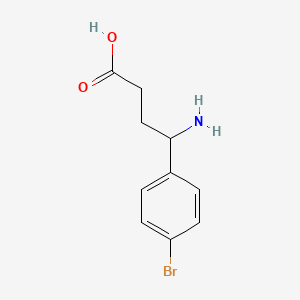
Benzaldehyde, 2,4,6-trimethoxy-, oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethoxybenzaldehyde oxime is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzaldehyde, where three methoxy groups are attached to the benzene ring at positions 2, 4, and 6, and an oxime group is attached to the aldehyde carbon
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-Trimethoxybenzaldehyde oxime can be synthesized through the reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves dissolving 2,4,6-trimethoxybenzaldehyde in methanol, adding hydroxylamine hydrochloride dissolved in water, and then refluxing the mixture for several hours . The reaction conditions may vary slightly depending on the desired yield and purity.
Industrial Production Methods
While specific industrial production methods for 2,4,6-trimethoxybenzaldehyde oxime are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness.
化学反应分析
Types of Reactions
2,4,6-Trimethoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
2,4,6-Trimethoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4,6-trimethoxybenzaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2,4,6-Trimethoxybenzaldehyde: Lacks the oxime group but shares the methoxy substitution pattern.
3,4,5-Trimethoxybenzaldehyde: Similar structure but with different positions of methoxy groups.
2,4,6-Trimethylbenzaldehyde oxime: Similar oxime derivative but with methyl groups instead of methoxy groups.
Uniqueness
2,4,6-Trimethoxybenzaldehyde oxime is unique due to the presence of both methoxy and oxime groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC 名称 |
N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-6,12H,1-3H3 |
InChI 键 |
UGCMJRGHQWYGCF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C=NO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, monohydrochloride, (3S,4R)-(9CI)](/img/structure/B11819481.png)






![Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-](/img/structure/B11819515.png)




